

Synthesis and Characterization of Mecillinamd12: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Mecillinam-d12**, a deuterium-labeled internal standard essential for the accurate quantification of the antibiotic Mecillinam in pharmacokinetic and metabolic studies. This document details a proposed synthetic pathway, outlines key experimental protocols for characterization, and presents relevant data in a structured format.

Introduction

Mecillinam is a β-lactam antibiotic with a narrow spectrum of activity, primarily targeting Gramnegative bacteria.[1] It functions by specifically binding to penicillin-binding protein 2 (PBP2), thereby inhibiting bacterial cell wall synthesis and leading to cell lysis.[2][3][4] **Mecillinam-d12** is its stable isotope-labeled analog, where twelve hydrogen atoms on the azepane ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, as it shares chemical and physical properties with the unlabeled drug but is distinguishable by its higher mass.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of **Mecillinam-d12** is presented in Table 1.

Table 1: Physicochemical Properties of Mecillinam-d12



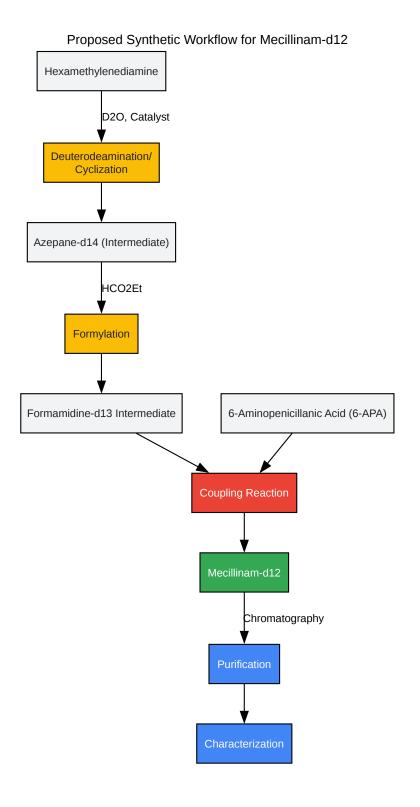
Property	Value	Reference
IUPAC Name	(2S, 5R, 6R)-6-(((E)-(azepan- 1-yl-d12)methylene)amino)-3, 3-dimethyl-7-oxo-4-thia-1- azabicyclo[3.2.0]heptane-2- carboxylic acid	[3][5]
Molecular Formula	C15H11D12N3O3S	[5]
Molecular Weight	337.50 g/mol	[5]
Appearance	Pale Yellow Solid	[5]
Parent Drug	Mecillinam (CAS: 32887-01-7)	[2][3]

Proposed Synthesis of Mecillinam-d12

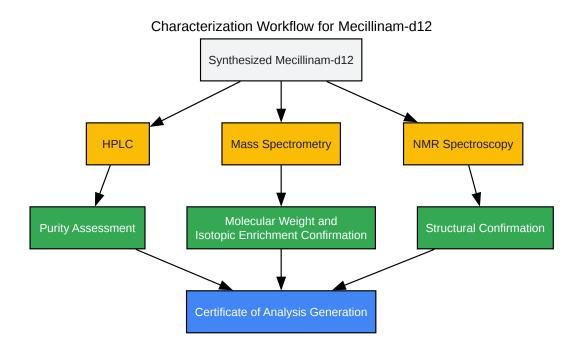
While a specific, detailed synthesis protocol for **Mecillinam-d12** is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of Mecillinam and general techniques for deuterium labeling. The proposed synthesis involves two key stages: the preparation of the deuterated intermediate, azepane-d12, and its subsequent coupling with the 6-aminopenicillanic acid (6-APA) core.

A workflow for the proposed synthesis is illustrated in the following diagram:

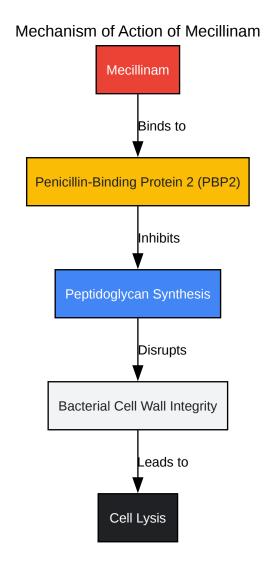












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